Cedirogant: A Technical Deep Dive into RORγt Inverse Agonism and IL-17/IL-23 Pathway Inhibition
Cedirogant: A Technical Deep Dive into RORγt Inverse Agonism and IL-17/IL-23 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cedirogant (ABBV-157) is an orally bioavailable, small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are key mediators of inflammatory responses through the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1][3] Dysregulation of the IL-23/IL-17 signaling pathway is a well-established driver in the pathogenesis of several autoimmune diseases, including psoriasis.[1][3] Cedirogant was developed to target this pathway, offering a potential oral therapeutic option for moderate to severe plaque psoriasis.[4][5] This technical guide provides a comprehensive overview of cedirogant, its mechanism of action, and its effects on the IL-17/IL-23 pathway, summarizing available quantitative data and detailing relevant experimental protocols. Despite showing promise in early clinical trials, the development of cedirogant was discontinued due to preclinical toxicology findings.[6][7]
Introduction: The IL-23/IL-17 Axis in Psoriasis
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the epidermis and dermis. The IL-23/IL-17 axis is central to its pathogenesis.[1][3] Dendritic cells and macrophages in the skin produce IL-23, which promotes the expansion and maintenance of Th17 cells.[3] Activated Th17 cells, in turn, secrete IL-17A, IL-17F, and other pro-inflammatory cytokines, leading to keratinocyte activation, neutrophil recruitment, and amplification of the inflammatory cascade that results in the characteristic psoriatic plaques.[3]
RORγt is the master regulator of Th17 cell differentiation.[2] It directly drives the transcription of genes encoding IL-17A and IL-17F. Therefore, inhibiting RORγt activity presents a compelling therapeutic strategy to downregulate the pro-inflammatory effects of the IL-23/IL-17 pathway.[1][2] Cedirogant was designed as an inverse agonist of RORγt, aiming to reduce the constitutive activity of the receptor and thereby suppress IL-17 production.[1][2]
Mechanism of Action of Cedirogant
Cedirogant functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the basal activity of a receptor in the absence of an agonist. RORγt is thought to possess a degree of constitutive activity, and cedirogant binding to the ligand-binding domain of RORγt stabilizes an inactive conformation of the receptor. This prevents the recruitment of coactivators and may facilitate the binding of corepressors, leading to a decrease in the transcription of RORγt target genes, including IL17A and IL17F.
Quantitative Data Summary
Pharmacokinetic Properties
Cedirogant exhibited dose-proportional plasma exposures after single doses.[4] Key pharmacokinetic parameters from Phase I studies are summarized below.
| Parameter | Value | Population | Dosing | Reference |
| Tmax (median) | 2 - 5 hours | Healthy & Psoriasis Patients | Single and Multiple Doses | [4][8] |
| Terminal Half-life (mean) | 16 - 28 hours | Healthy & Psoriasis Patients | Single and Multiple Doses | [4][8] |
| Steady State Achievement | Within 12 days | Healthy & Psoriasis Patients | Multiple Doses | [4][8] |
| Accumulation Ratios | ~1.2 to 1.8 | Healthy Participants | 75 mg to 375 mg q.d. | [4][8] |
| Apparent Clearance | 24.5 L/day | Healthy & Psoriasis Patients | N/A | [9] |
| Apparent Volume of Distribution | 28.2 L | Healthy & Psoriasis Patients | N/A | [9] |
Table 1: Summary of Cedirogant Pharmacokinetic Parameters
Pharmacodynamic Activity
The pharmacodynamic effect of cedirogant was assessed by measuring the ex vivo inhibition of IL-17A.[9][10]
| Parameter | Value | Reference |
| IC50 for ex vivo IL-17A inhibition | 0.56 mg/L | [9][10] |
| Maximum ex vivo IL-17A inhibition | 0.76 | [9][10] |
Table 2: Cedirogant Pharmacodynamic Parameters for IL-17A Inhibition
Clinical Efficacy (Phase II)
The primary endpoint in the Phase II trial was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 16.[5][6] The study was terminated prematurely.[6]
| Treatment Group | PASI 75 Achievement Rate at Week 16 | Reference |
| Cedirogant 75 mg | 28.6% | [5] |
| Cedirogant 150 mg | 7.7% | [5] |
| Cedirogant 375 mg | 41.7% | [5] |
| Placebo | 0% | [5] |
Table 3: PASI 75 Response Rates in the Phase II Study of Cedirogant in Psoriasis
Experimental Protocols
RORγt Activity Assessment: Luciferase Reporter Gene Assay
A common method to assess the activity of nuclear receptors like RORγt is a cell-based luciferase reporter gene assay. This assay measures the ability of a compound to modulate the transcriptional activity of RORγt on a target gene promoter.
Objective: To determine the in vitro potency of cedirogant in inhibiting RORγt-mediated transcription.
Methodology:
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Cell Line: A suitable mammalian cell line, such as HEK293T or Jurkat cells, is used. These cells do not endogenously express high levels of RORγt.
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Reporter Vector: A luciferase reporter plasmid is constructed. This vector contains a minimal promoter and multiple copies of a RORγt response element (RORE) upstream of the firefly luciferase gene (luc).
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Expression Vector: A second plasmid is used to drive the expression of full-length human RORγt in the host cells.
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Control Vector: A third plasmid, typically expressing Renilla luciferase under the control of a constitutive promoter (e.g., CMV), is co-transfected to normalize for transfection efficiency and cell viability.
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Transfection: The three plasmids (RORγt expression, RORE-luciferase reporter, and Renilla control) are co-transfected into the host cells.
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Compound Treatment: After a period of incubation to allow for protein expression, the transfected cells are treated with varying concentrations of cedirogant or a vehicle control (e.g., DMSO).
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Lysis and Luminescence Reading: Following compound incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase assay system.
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Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The normalized data is then used to generate a dose-response curve, and the IC50 value for cedirogant is calculated.
IL-17A/F Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying protein levels, such as cytokines, in biological samples like serum or cell culture supernatants.
Objective: To measure the concentration of IL-17A and/or IL-17F in serum from clinical trial participants to assess the pharmacodynamic effect of cedirogant.
Methodology:
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Sample Collection and Preparation: Whole blood is collected from participants at specified time points. The blood is allowed to clot, and serum is separated by centrifugation. Serum samples are stored at -80°C until analysis.
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ELISA Plate Coating: A 96-well microplate is coated with a capture antibody specific for human IL-17A or IL-17F. The plate is then washed and blocked to prevent non-specific binding.
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Standard Curve Preparation: A series of dilutions of a known concentration of recombinant human IL-17A or IL-17F are prepared to generate a standard curve.
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Sample and Standard Incubation: The prepared serum samples and standards are added to the coated wells and incubated. During this time, the IL-17 in the samples binds to the capture antibody.
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Detection Antibody Incubation: After washing away unbound substances, a biotinylated detection antibody, also specific for IL-17A or IL-17F, is added to the wells.
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Enzyme Conjugate Incubation: The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin on the detection antibody.
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Substrate Addition and Signal Development: After a final wash, a chromogenic substrate for HRP (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.
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Reaction Stoppage and Absorbance Reading: The reaction is stopped by adding an acid solution, and the absorbance of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
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Data Analysis: The absorbance values from the standards are used to generate a standard curve. The concentration of IL-17A or IL-17F in the patient samples is then interpolated from this curve.
Discontinuation of Development
The development of cedirogant was discontinued following findings from a 39-week preclinical toxicology study in dogs.[6] The adverse events observed in this study included a rapid decline in the clinical condition of some animals, characterized by body weight loss and gastrointestinal signs.[6] These findings led to the premature termination of the Phase II clinical trial in psoriasis patients.[6][7]
Conclusion
Cedirogant represented a promising oral therapeutic approach for psoriasis by targeting the master regulator of the IL-17 pathway, RORγt. Early clinical data demonstrated its ability to modulate the IL-23/IL-17 axis and showed signals of clinical efficacy. However, the emergence of adverse findings in preclinical long-term toxicology studies ultimately led to the cessation of its development. The journey of cedirogant underscores the challenges in developing small molecule inhibitors of nuclear receptors and highlights the critical importance of long-term safety assessments. The insights gained from the cedirogant program, nevertheless, contribute valuable knowledge to the ongoing efforts to develop safe and effective oral treatments for psoriasis and other Th17-mediated autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics, safety, and efficacy of cedirogant from phase I studies in healthy participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Pharmacokinetics, safety, and efficacy of cedirogant from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cedirogant Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
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